molecular formula C7H6FNO3 B8757114 2-((3-Fluoropyridin-2-yl)oxy)aceticacid

2-((3-Fluoropyridin-2-yl)oxy)aceticacid

Cat. No.: B8757114
M. Wt: 171.13 g/mol
InChI Key: SWHWFOLGPXCEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Fluoropyridin-2-yl)oxy)aceticacid is an organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluoropyridin-2-yl)oxy)aceticacid typically involves the reaction of 3-fluoropyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chloro group is replaced by the pyridinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluoropyridin-2-yl)oxy)aceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Fluoropyridin-2-yl)oxy)aceticacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Fluoropyridin-2-yl)oxy)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Fluoropyridin-2-yl)oxy)aceticacid is unique due to the presence of a single fluorine atom in the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-2-1-3-9-7(5)12-4-6(10)11/h1-3H,4H2,(H,10,11)

InChI Key

SWHWFOLGPXCEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC(=O)O)F

Origin of Product

United States

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